N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Description
This compound is a pyrido[4,3-d]pyrimidin-4-one derivative with a substituted acetamide moiety. Its core structure includes a bicyclic pyrido-pyrimidine system, a 4-fluorophenyl group at position 2, and a 6-ethyl substituent. The acetamide side chain is linked to the 2,3-dimethylphenyl group, enhancing lipophilicity and influencing receptor-binding interactions.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c1-4-29-13-12-22-20(14-29)25(32)30(24(28-22)18-8-10-19(26)11-9-18)15-23(31)27-21-7-5-6-16(2)17(21)3/h5-11H,4,12-15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHKCMGRAKRNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine ring system.
Substitution Reactions: Introduction of the ethyl and fluorophenyl groups through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the intermediate compound with 2,3-dimethylphenyl acetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adapting laboratory-scale procedures to industrial-scale production while maintaining efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Recent studies have indicated that compounds similar to N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-pyrido[4,3-d]pyrimidin-3-yl]acetamide exhibit significant anti-inflammatory and analgesic effects. For instance:
- A related compound was shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests that the compound may serve as a lead for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticonvulsant Activity
Research into triazole derivatives has highlighted the anticonvulsant potential of compounds structurally related to this acetamide. The incorporation of specific substituents can enhance their efficacy against seizures .
Synthetic Pathways
The synthesis of N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-pyrido[4,3-d]pyrimidin-3-yl]acetamide typically involves multi-step reactions starting from simpler precursors. The following synthetic strategies are often employed:
- Condensation Reactions : Utilizing amines and carbonyl compounds to form the core structure.
- Functional Group Modifications : Introducing fluorine and other functional groups to enhance biological activity.
Case Study 1: Development of COX-II Inhibitors
A study focused on synthesizing derivatives of pyrido[4,3-d]pyrimidines demonstrated that modifications to the acetamide structure significantly increased COX-II inhibitory activity. The synthesized compounds were evaluated for their anti-inflammatory properties using in vivo models .
Case Study 2: Anticonvulsant Screening
In a systematic review of triazole derivatives as anticonvulsants, compounds with similar structural features to N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-pyrido[4,3-d]pyrimidin-3-yl]acetamide showed promising results in reducing seizure frequency in animal models .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Yield: Acetamide derivatives with pyrido-pyrimidine cores (e.g., ) typically show moderate yields (~70%), while thieno-pyrimidine analogs (e.g., ) require optimized conditions due to steric hindrance.
- Thermal Stability : Higher melting points (e.g., 230°C in vs. 143–145°C in ) correlate with increased crystallinity from rigid substituents like dichlorophenyl.
Biological Activity
N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 426.51 g/mol. Its structure features a pyrido[4,3-d]pyrimidine core substituted with ethyl and fluorophenyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27FN4O2 |
| Molecular Weight | 426.51 g/mol |
| IUPAC Name | This compound |
| InChI Key | KPMVAHOKDXCUOQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrido[4,3-d]pyrimidine Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Substitution Reactions : The introduction of ethyl and fluorophenyl groups occurs via nucleophilic substitution.
- Acylation : The final step involves acylating the intermediate with 2,3-dimethylphenyl acetic acid to yield the target compound .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to therapeutic effects. However, detailed studies on the exact molecular targets remain limited and warrant further investigation .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : The compound demonstrated notable inhibition against various cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer) cells. The percentage of cell viability reduction was reported at approximately 35% for A549 and 53% for Caco-2 cells at certain concentrations .
- Mechanistic Insights : The anticancer effects may be attributed to the compound's ability to interfere with cell cycle progression and induce apoptosis in cancer cells through mechanisms that require further elucidation.
Antimicrobial Activity
There is also emerging data suggesting that this compound may possess antimicrobial properties. Related derivatives have shown broad-spectrum activity against drug-resistant strains of bacteria and fungi:
- Inhibition of Drug-resistant Strains : Compounds in the same class have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) with MIC values indicating potent efficacy .
Case Studies
- Study on Anticancer Efficacy : A study evaluating a series of pyrido[4,3-d]pyrimidine derivatives found that modifications similar to those in N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo...] significantly enhanced anticancer activity against multiple cell lines compared to unmodified structures .
- Antimicrobial Evaluation : Another research highlighted the importance of specific substituents in enhancing antimicrobial activity in similar compounds against resistant bacterial strains. The presence of fluorine in the structure was noted to improve binding affinity and efficacy against microbial targets .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?
The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, fluoropyrimidine intermediates (e.g., 6-ethyl-2-(4-fluorophenyl)-4-oxo-pyrido[4,3-d]pyrimidine) can react with acetamide derivatives under reflux in polar aprotic solvents like N-methylpyrrolidone (NMP) at 120°C for 16–24 hours . Low yields (~31%) in coupling steps may arise from steric hindrance or poor nucleophilicity; optimization strategies include:
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
Q. How can researchers confirm the compound’s crystallinity and solid-state stability?
Single-crystal X-ray diffraction (SCXRD) is essential for determining bond lengths, angles, and packing patterns. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, and β = 108.76° have been reported for structurally analogous pyrimidine acetamides . Differential scanning calorimetry (DSC) can assess thermal stability by identifying melting points (e.g., 190–230°C) .
Advanced Research Questions
Q. How can solubility limitations in aqueous media be addressed for in vitro assays?
Poor solubility in aqueous buffers is common due to the compound’s hydrophobic aromatic and pyridopyrimidine moieties. Strategies include:
- Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes .
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the acetamide or pyrimidine positions .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What experimental designs are recommended for resolving contradictory biological activity data?
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from assay conditions or impurity profiles. Mitigation approaches:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., de-ethylated or oxidized derivatives) .
- Dose-response studies : Test multiple concentrations to distinguish specific activity from off-target effects .
Q. How can computational methods guide the optimization of binding affinity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict interactions with targets like kinases or GPCRs. For example:
- The 4-fluorophenyl group may engage in π-π stacking with tyrosine residues in kinase binding pockets.
- Substituents at the 6-ethyl position could be modified to reduce steric clashes . Free energy perturbation (FEP) calculations can prioritize synthetic targets (e.g., replacing ethyl with cyclopropyl for improved hydrophobic interactions) .
Q. What strategies address low reproducibility in multi-step syntheses?
Reproducibility issues often arise from unstable intermediates or side reactions. Solutions include:
- In-situ monitoring : Use FTIR or ReactIR to track intermediate formation.
- Protecting groups : Temporarily block reactive sites (e.g., acetamide NH) during pyrimidine ring functionalization .
- Quality-by-design (QbD) : Apply DOE (design of experiments) to identify critical process parameters (e.g., temperature, solvent ratio) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
